4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside
Overview
Description
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a 4-nitrophenyl group attached to a glucopyranosyl moiety. This compound is often used as a substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method involves the use of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside as the glucosyl donor, which is then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, resulting in the cleavage of the glycosidic bond.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives.
Substitution: The nitro group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium dithionite.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and glucose.
Reduction: Produces 4-aminophenyl derivatives.
Substitution: Produces various substituted phenyl glucosides.
Scientific Research Applications
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is widely used in scientific research, including:
Biochemistry: As a substrate to study the activity of glycosidases.
Medicine: In the development of enzyme inhibitors for therapeutic purposes.
Chemistry: In the synthesis of complex carbohydrates and glycosides.
Industry: In the production of diagnostic reagents and biochemical assays
Mechanism of Action
The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzyme binds to the substrate, facilitating the cleavage of the bond and releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl α-D-glucopyranoside
- 4-Nitrophenyl β-D-galactopyranoside
- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Uniqueness
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the 4-nitrophenyl group, which makes it a valuable substrate for studying specific glycosidases. Its structural features allow for precise enzymatic studies and applications in various biochemical assays .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-GZQMJUEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201599 | |
Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26255-70-9 | |
Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26255-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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